Cyanomethyl-1-thio-B-D-galactopyranoside
Description
Significance of Thio-glycosides in Modern Glycoscience
Thio-glycosides are analogues of the naturally occurring O-glycosides, where the anomeric oxygen atom is replaced by a sulfur atom. This seemingly minor substitution has significant chemical consequences that make thio-glycosides exceptionally valuable in glycoscience. A key feature of thio-glycosides is their enhanced stability. nsf.gov Unlike O-glycosides, which are susceptible to hydrolysis by acids and glycosidase enzymes, the carbon-sulfur (thioacetal) bond in thio-glycosides is considerably more robust. nsf.govnih.gov This resistance to cleavage makes them ideal for use in biological systems where they can function over extended periods without degradation. nih.gov
This stability has led to their widespread use as metabolic inhibitors or "decoys". nih.govnih.gov When introduced into cells, they can interrupt the biosynthesis of glycans, allowing researchers to study the functional consequences of altered glycosylation. nih.govnih.gov For example, certain thio-glycosides have been shown to disrupt cellular biosynthetic pathways important in inflammatory processes. nih.gov Furthermore, their stability makes them excellent glycosyl donors in the chemical synthesis of complex oligosaccharides and glycoconjugates. nsf.govrsc.orgresearchgate.net Chemists prize them for their ability to withstand a host of reaction conditions, making them ideal building blocks for multistep synthetic strategies. nsf.govnih.gov
Overview of Galactopyranoside Derivatives in Advanced Biochemical Research
Galactopyranoside derivatives are compounds containing a galactose sugar in its six-membered pyranose ring form. These molecules are central to studying a wide range of biological systems where galactose recognition is a key event. A primary application is in the study of β-galactosidases, enzymes that catalyze the hydrolysis of terminal β-D-galactose residues from various substrates. nih.govscbt.com Synthetic galactopyranoside derivatives often serve as substrates or inhibitors for these enzymes, enabling researchers to measure enzyme activity or investigate its mechanism. nih.govscbt.comnih.gov For instance, Isopropyl β-D-1-thiogalactopyranoside (IPTG) is a well-known non-metabolizable allolactose (B1665239) mimic used to induce the expression of genes under the control of the lac operon, which involves β-galactosidase. nih.govnih.govsigmaaldrich.com
Beyond their use in fundamental enzymology, galactopyranoside derivatives are investigated for a variety of biological activities. nih.gov Studies have explored their potential as antibacterial and antifungal agents. nih.govresearchgate.netresearchgate.net The carbohydrate structure can be modified with various chemical groups to enhance these properties, making them candidates for new therapeutic agents. nih.govresearchgate.net They are also employed as acceptors in enzyme-catalyzed synthesis to create more complex disaccharide structures. pasteur.frmdpi.com
Conceptual Framework of Cyanomethyl-1-thio-β-D-galactopyranoside as a Versatile Research Scaffold
Cyanomethyl-1-thio-β-D-galactopyranoside emerges as a specialized research tool that combines the advantageous properties of both thio-glycosides and galactopyranosides. Its structure is built upon a conceptual framework that renders it a versatile molecular scaffold for various biochemical applications.
The Thio-glycosidic Bond: The sulfur linkage provides the molecule with the characteristic stability of thio-glycosides, making it resistant to enzymatic degradation by glycosidases. This ensures its integrity within biological assays, allowing it to act as a stable probe or inhibitor. nsf.govnih.gov
The Galactopyranoside Moiety: The galactose unit acts as a specific recognition element, targeting the molecule to galactose-binding proteins, such as lectins and β-galactosidases. nih.govscbt.com This specificity is crucial for probing the function of these proteins in complex biological environments.
The Cyanomethyl Group: The cyanomethyl group (–S–CH₂–C≡N) at the anomeric position is a key functional handle. This group can be used for further chemical modification, allowing the galactoside to be conjugated to other molecules, such as fluorescent dyes, biotin, or solid supports for affinity chromatography. The acetylated form of the compound, Cyanomethyl 2,3,4,6-tetra-O-acetyl-1-thio-β-D-galactopyranoside, is a common precursor in glycoprotein (B1211001) synthesis. scbt.com The acetyl groups are protecting groups that can be removed to reveal the hydroxyl groups of the galactose, allowing for further glycosylation reactions, while the cyanomethylthio group remains a stable anomeric substituent.
This combination of a stable linkage, a specific targeting moiety, and a modifiable functional group makes Cyanomethyl-1-thio-β-D-galactopyranoside a powerful and adaptable scaffold for constructing sophisticated probes and inhibitors for glycoscience research.
Interactive Data Table: Properties of Cyanomethyl 2,3,4,6-tetra-O-acetyl-1-thio-β-D-galactopyranoside
| Property | Value | Reference |
| Alternate Name | [(2,3,4,6-Tetra-O-acetyl-β-D-galactopyranosyl)thio]acetonitrile | scbt.com |
| CAS Number | 61145-33-3 | scbt.com |
| Molecular Formula | C₁₆H₂₁NO₉S | scbt.com |
| Molecular Weight | 403.40 g/mol | scbt.com |
| Primary Application | Used in glycoprotein synthesis. | scbt.com |
Structure
3D Structure
Properties
CAS No. |
61145-34-4 |
|---|---|
Molecular Formula |
C8H13NO5S |
Molecular Weight |
235.26 g/mol |
IUPAC Name |
2-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylacetonitrile |
InChI |
InChI=1S/C8H13NO5S/c9-1-2-15-8-7(13)6(12)5(11)4(3-10)14-8/h4-8,10-13H,2-3H2/t4-,5+,6+,7-,8+/m1/s1 |
InChI Key |
SUMVMYXGZNTTJM-HNEXDWKRSA-N |
Isomeric SMILES |
C(C#N)S[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O |
Canonical SMILES |
C(C#N)SC1C(C(C(C(O1)CO)O)O)O |
Origin of Product |
United States |
Synthetic Methodologies for Cyanomethyl 1 Thio β D Galactopyranoside and Its Derivatives
Strategic Approaches to 1-Thiogalactopyranoside Synthesis
The synthesis of 1-thiogalactopyranosides, the foundational structure of the title compound, requires precise control over both regiochemistry and stereochemistry. Researchers have developed a sophisticated toolbox of methods to address these challenges, enabling the efficient construction of these valuable synthons. A plausible route to Cyanomethyl-1-thio-β-D-galactopyranoside would involve the reaction of a fully protected galactose precursor, such as tetra-O-acetyl-α-D-galactopyranosyl bromide (acetobromo-α-D-galactose), with a sulfur nucleophile like the sodium salt of cyanomethanethiol, followed by deprotection. The stereochemical outcome is often directed by the protecting group at the C-2 position.
Regiospecific Glycosylation Strategies
Achieving regiospecificity is paramount when constructing complex oligosaccharides from galactose-containing building blocks. This involves selectively reacting one hydroxyl group over others on a glycosyl acceptor molecule. Studies on partially protected galactopyranoside acceptors have provided significant insights into their reactivity.
Experimental and theoretical analyses of 2,6-diprotected methyl α- and β-galactopyranoside derivatives have shown that high regioselectivity can be achieved. nih.gov A general trend observed is the preferential glycosylation at the OH-3 position, an outcome attributed to the favorable equatorial orientation of this hydroxyl group, which is more accessible than the axial OH-4 group. nih.govnih.gov This inherent reactivity pattern allows for the strategic synthesis of Galp-(β1→3)-Galp linkages with minimal use of protecting groups. nih.gov
Enzymatic approaches also offer exceptional regiocontrol. For instance, β-D-galactosidases can catalyze transglycosylation reactions with high specificity. The enzyme from Bacillus circulans has demonstrated the ability to selectively form β-(1→3) linkages with certain acceptors, while the β-D-galactosidase from porcine liver preferentially creates β-(1→6) linkages. researchgate.net This biocatalytic approach provides a powerful alternative for constructing specific lactose (B1674315) analogs and other complex carbohydrates. researchgate.net
A comparative study on the regioselective benzoylation of O- and S-glycosides of D-galactose further underscores the subtle electronic and steric factors at play. The axial 4-OH group is consistently the least reactive of the secondary hydroxyls, enabling one-step protection strategies to yield 2,3,6-tri-O-benzoylated products, which are valuable intermediates for further glycosylation at the C-4 position. acs.org
| Acceptor Type | Preferred Site of Glycosylation | Rationale/Method | Citation |
| 2,6-diprotected methyl α/β-galactopyranoside | OH-3 | Equatorial orientation leads to higher reactivity | nih.govnih.gov |
| α-D-GalNAc/GlcNAc-OC6H4NO2-p | OH-3 | Enzymatic transglycosylation (B. circulans) | researchgate.net |
| α/β-D-Gal-OC6H4NO2-p | OH-6 | Enzymatic transglycosylation (porcine liver) | researchgate.net |
| d-Galactose Tetrols (α-linked O- and S-glycosides) | OH-2, OH-3, OH-6 (Benzoylation) | Lower reactivity of axial OH-4 | acs.org |
Stereoselective Control in Thio-glycosylation
Controlling the stereochemistry at the anomeric carbon (C-1) is a central challenge in glycoside synthesis. For the synthesis of Cyanomethyl-1-thio-β -D-galactopyranoside, obtaining the β-anomer is essential. The stereochemical outcome is heavily influenced by the choice of glycosyl donor, protecting groups, promoter, and solvent.
A key strategy for ensuring a 1,2-trans configuration (which corresponds to β for galactose) is the use of a "participating" protecting group at the C-2 position. Acyl groups, such as acetate (B1210297) or benzoate, are commonly employed for this purpose. The mechanism involves the formation of a cyclic acyl-oxonium ion intermediate, which shields the α-face of the molecule. The incoming nucleophile (in this case, the cyanomethyl thiolate) is then directed to attack from the β-face, resulting in the desired β-thioglycoside. This principle is fundamental to methods like the Koenigs-Knorr reaction and its modern variants.
Conversely, the synthesis of 1,2-cis glycosides requires the use of non-participating groups (e.g., ethers like benzyl (B1604629) or silyl (B83357) ethers) at the C-2 position. In these cases, stereoselectivity is governed by other factors, including the anomeric effect, which generally favors the α-anomer, and solvent effects. Direct, photoacid-catalyzed methods from glycals have also been developed, which can provide excellent α-selectivity for 2-deoxyglycosides. nih.gov
One-Pot and Iterative Synthesis Approaches for Complex Glycans
The stability and versatile activation methods of thioglycosides make them ideal building blocks for one-pot and iterative syntheses of complex glycans. These strategies significantly improve efficiency by avoiding the lengthy separation and purification of intermediate compounds. youtube.com
One-pot methodologies often employ thioglycoside diols as central glycosylating agents to construct branched oligosaccharides. rsc.org In a well-designed sequence, multiple glycosylation events can occur in a single reaction vessel by tuning the reactivity of different glycosyl donors and acceptors. Furthermore, polyglycosylation of monothioglycosides containing a free hydroxyl group has been used to synthesize cyclic oligosaccharides. For example, using an N-iodosuccinimide (NIS)/trimethylsilyl triflate (TMSOTf) promoter system with a 2,3,4-protected thiogalactoside bearing a free 6-OH group led to the formation of cyclic tri-, tetra-, and pentagalactosides with repeating β-(1→6) linkages. nih.gov
Iterative synthesis, where a carbohydrate chain is extended one monosaccharide at a time, also benefits from thioglycoside chemistry. The product of one glycosylation step, which is itself a thioglycoside, can be used as the glycosyl donor in the next step. This orthogonality has been demonstrated in the copper-catalyzed iterative synthesis of trisaccharides. nih.gov
Catalytic Thioglycoside Activation Methods
Traditional methods for activating thioglycosides often require stoichiometric amounts of harsh or expensive promoters, such as heavy metal salts or halonium ion sources. Modern research has focused on developing milder, catalytic activation methods.
A significant advancement is the use of earth-abundant copper catalysts. nih.gov One such strategy involves specially designed diazo-based thioglycoside donors. In the presence of a copper catalyst, these donors undergo an intramolecular activation to form a glycosyl sulfonium (B1226848) ion, which then generates the reactive oxocarbenium ion needed for glycosylation. nih.govresearchgate.net This method is compatible with a wide range of protecting groups and operates orthogonally to traditional activation systems, allowing for complex synthetic designs like iterative synthesis. nih.gov Rhodium carbenes have also been reported for the catalytic activation of thioglycosides. nih.gov
| Catalyst/Promoter System | Donor Type | Key Features | Citation |
| NIS/TMSOTf | Monothioglycoside with free -OH | One-pot polyglycosylation to form cyclic oligosaccharides | nih.gov |
| Copper(I) | Diazo-derived thioglycosides | Earth-abundant catalyst, mild conditions, orthogonal reactivity | nih.govresearchgate.net |
| Rhodium(II) | Diazo-derived thioglycosides | Catalytic activation via glycosyl sulfonium ylide | nih.gov |
Functionalization and Derivatization via the Cyanomethyl Group
The cyanomethyl group (—CH₂CN) is not merely a part of the aglycone but a versatile chemical handle that can be transformed into other functional groups, significantly expanding the utility of Cyanomethyl-1-thio-β-D-galactopyranoside. Its use as a substrate in reactions like the aza-Prins cyclization highlights its role as a reactive moiety. acs.org
Conversion to Methyl Imidate for Targeted Bioconjugation (e.g., Protein Attachment)
A key transformation of the cyanomethyl group is its conversion to a methyl imidate (also known as an imino ester). This is most classically achieved through the Pinner reaction . wikipedia.orgnumberanalytics.comnumberanalytics.com This acid-catalyzed reaction involves treating the nitrile with an alcohol—in this case, methanol (B129727)—in the presence of a strong, anhydrous acid like hydrogen chloride (HCl). wikipedia.orgorganic-chemistry.org
The mechanism proceeds via protonation of the nitrile nitrogen, which activates the carbon atom for nucleophilic attack by methanol. numberanalytics.comnumberanalytics.com The resulting intermediate, a Pinner salt (an alkyl imidate salt), can then be neutralized to yield the free methyl imidate. wikipedia.orgorganic-chemistry.org
Pinner Reaction Mechanism:
Protonation: The nitrile nitrogen is protonated by the acid catalyst.
Nucleophilic Attack: A molecule of methanol attacks the electrophilic nitrile carbon.
Formation of Imidate Salt: A stable imidate salt (Pinner salt) is formed.
This methyl imidate functionality is highly valuable for bioconjugation. Imidates are reactive towards primary amine groups, such as the ε-amino group of lysine (B10760008) residues found on the surface of proteins. The reaction between the methyl imidate and a protein's amine group forms a stable and uncharged amidine linkage, effectively tethering the galactose moiety to the protein. This method provides a powerful tool for creating glycoconjugates, which are used to study carbohydrate-protein interactions, develop targeted drug delivery systems, or create vaccine candidates. The ability to attach these synthetic glycans to protein carriers is a critical step in their biological application. rsc.org
O-Cyanomethyl Ether Functionalization for Engineered Molecular Diversity
The introduction of chemical handles onto the hydroxyl groups of a carbohydrate scaffold is a powerful strategy for creating molecular diversity. nih.govnih.gov O-cyanomethyl ether functionalization represents one such approach, allowing for the installation of a reactive nitrile moiety on the sugar backbone. A reported method for a related thioglucoside involves the reaction of a partially protected sugar, such as Phenyl 3,4,6-Tri-O-benzyl-2-hydroxy-β-D-1-thio-glucopyranoside, with an appropriate reagent to form the 2-O-cyanomethyl ether. nih.gov This transformation introduces a versatile functional group that can undergo a variety of subsequent chemical modifications. The nitrile can be reduced to an amine, hydrolyzed to a carboxylic acid, or converted into other nitrogen-containing functionalities. This capacity for derivatization makes O-cyanomethylation a valuable tool in diversity-oriented synthesis, enabling the generation of libraries of complex carbohydrate derivatives from a common intermediate. nih.gov
Preparation of Sugar Amines, Carboxylic Acids, Amides, and Amidine Salts
The cyanomethyl group attached to the anomeric sulfur of Cyanomethyl-1-thio-β-D-galactopyranoside is not merely a placeholder; it is a versatile synthetic precursor to a range of important functional groups.
Sugar Amines: The nitrile functionality can be readily reduced to a primary amine (e.g., 2-aminoethyl-1-thio-β-D-galactopyranoside). This transformation is typically achieved using reducing agents such as lithium aluminium hydride (LiAlH₄), borane (B79455) complexes like ammonia (B1221849) borane, or catalytic hydrogenation. organic-chemistry.org The resulting amino group provides a key site for conjugation, peptide synthesis, or further derivatization.
Carboxylic Acids and Amides: The cyanomethyl group can be hydrolyzed under either acidic or basic conditions to yield the corresponding carboxylic acid (carboxymethyl-1-thio-β-D-galactopyranoside). libretexts.orgchemistrysteps.com This reaction proceeds through an amide intermediate (carbamoylmethyl-1-thio-β-D-galactopyranoside), which can be isolated if the reaction conditions are carefully controlled (partial hydrolysis). chemistrysteps.com The introduction of a carboxylic acid provides an anionic handle useful for biological studies or for coupling reactions via amide bond formation.
Amidine Salts: A particularly useful transformation involves the conversion of the nitrile into an imidate, which serves as a precursor to amidines. Research has shown that cyanomethyl thioglycosides can be treated with sodium methoxide (B1231860) in methanol to yield 2-imino-2-methoxyethyl 1-thioglycosides (IME-thioglycosides). nih.gov These IME-thioglycosides are reactive reagents that readily couple with amines in mild alkaline buffers to form stable amidine linkages, providing a novel method for attaching sugars to proteins or other amine-containing molecules. nih.gov
Protecting Group Strategies and Their Influence on Synthetic Outcomes
The synthesis of complex carbohydrates is critically dependent on the strategic use of protecting groups to mask reactive hydroxyl functions. bham.ac.uk The choice and sequence of application of these groups dictate the feasibility, yield, and stereochemical outcome of the synthetic route.
Role of Acetyl Groups in Steric Protection and Reactivity Modulation
Acetyl (Ac) groups are one of the most common protecting groups employed in carbohydrate chemistry. numberanalytics.com They are typically installed by reacting the sugar with acetic anhydride (B1165640) in the presence of a base. Their role is multifaceted:
Steric Protection: Acetyl groups effectively mask the hydroxyl groups, preventing them from participating in undesired side reactions. youtube.com
Reactivity Modulation: As electron-withdrawing groups, acetates decrease the electron density of the carbohydrate ring. This effect "disarms" a thioglycoside donor, reducing its reactivity and making it more stable for storage and handling. nih.gov Conversely, a per-acylated thioglycoside may be too unreactive to serve as an effective glycosyl donor in certain reactions. nih.gov
Stereochemical Control: The acetyl group at the C-2 position plays a crucial role in controlling the stereochemistry at the anomeric center during glycosylation. Through a phenomenon known as neighboring group participation, the C-2 acetyl group can attack the transiently formed oxocarbenium ion at C-1, forming a cyclic dioxolenium (acetoxonium) ion intermediate. nih.govbeilstein-journals.org This intermediate shields the α-face of the sugar, forcing the incoming nucleophile (the glycosyl acceptor) to attack from the β-face. This mechanism reliably leads to the formation of 1,2-trans-glycosidic linkages, which for galactose means the β-anomer is formed with high selectivity. beilstein-journals.org
Orthogonal Protecting Group Schemes for Sequential Derivatization
Modern oligosaccharide synthesis often requires the selective modification of different positions on a single sugar unit. This is achieved through an orthogonal protecting group strategy, which employs multiple classes of protecting groups that can be removed under distinct chemical conditions without affecting the others. bham.ac.ukfiveable.me This approach provides precise control over which hydroxyl group is revealed for subsequent reaction. researchgate.net
A versatile orthogonal scheme might involve protecting different hydroxyls with groups that are labile to different conditions, such as acid, base, hydrogenolysis, or fluoride (B91410) ions. numberanalytics.comnih.gov For example, a galactoside could be functionalized with:
Acetyl (Ac) or Benzoyl (Bz) esters: Removed with base (e.g., NaOMe in MeOH). numberanalytics.com
Benzyl (Bn) ethers: Stable to acid and base, removed by catalytic hydrogenolysis (e.g., H₂, Pd/C). researchgate.net
Silyl ethers (e.g., TBDMS, TIPS, DEIPS): Removed with a fluoride source like tetrabutylammonium (B224687) fluoride (TBAF). researchgate.net
Levulinoyl (Lev) esters: Removed with hydrazine (B178648) hydrate (B1144303) without affecting acetyl or benzoyl groups. nih.gov
By using such a scheme, a chemist can, for example, selectively remove a silyl group at the C-6 position to perform a chain elongation, then remove an ester at C-4 to add a different branch, all while the benzyl ethers at C-2 and C-3 remain intact. This powerful strategy is essential for the synthesis of highly complex and branched oligosaccharides. nih.gov
| Protecting Group | Abbreviation | Removal Conditions | Stability |
| Acetyl | Ac | NaOMe/MeOH; mild acid | Stable to hydrogenolysis, mild acid |
| Benzyl | Bn | H₂, Pd/C | Stable to acid, base, redox conditions |
| tert-Butyldimethylsilyl | TBDMS | TBAF, HF•Pyridine | Stable to hydrogenolysis, base |
| Levulinoyl | Lev | Hydrazine hydrate (NH₂NH₂•H₂O) | Stable to acid, base, hydrogenolysis |
| Diethylisopropylsilyl | DEIPS | Mild acid (e.g., CSA); TBAF | Stable to base, hydrogenolysis |
Library Synthesis of 1-Thio-β-D-galactopyranosides for Research Exploration
The generation of compound libraries is a foundational strategy in drug discovery and chemical biology for identifying molecules with novel biological activity. uniroma1.it Carbohydrates are considered highly attractive scaffolds for library construction in the context of diversity-oriented synthesis (DOS) due to their high density of functional groups, stereochemical complexity, and biological relevance. nih.gov Synthesizing libraries of 1-thio-β-D-galactopyranosides, where the aglycone portion (the group attached to the sulfur) is systematically varied, allows researchers to efficiently explore the structure-activity relationships (SAR) for a given biological target, such as a carbohydrate-binding protein (lectin) or a glycosidase enzyme.
Parallel Solution S-alkylation Techniques
Parallel synthesis is a powerful technique for rapidly generating large numbers of compounds for screening libraries. spirochem.comasynt.com In the context of thiogalactosides, parallel solution-phase S-alkylation is a particularly effective approach. nih.gov This method begins with a common precursor, such as tetra-O-acetyl-1-thio-β-D-galactose, which contains a free thiol at the anomeric position. This central intermediate is then dispensed into the wells of a multi-well plate. To each well, a different alkylating agent (e.g., a collection of alkyl bromides, iodides, or triflates) is added along with a suitable base. The parallel reactions yield a library of distinct 1-thio-β-D-galactopyranosides, each with a unique S-alkyl group. This solution-phase method is often more straightforward than solid-phase synthesis and allows for the rapid and efficient creation of hundreds of analogs, significantly accelerating the discovery of compounds with potent and specific biological activities. nih.gov
Introduction of Diverse Non-carbohydrate Aglycone Structures
The synthetic versatility of cyanomethyl-1-thio-β-D-galactopyranoside and its derivatives allows for the introduction of a wide array of non-carbohydrate aglycone structures. This structural diversity is crucial for modulating the biological activity and physicochemical properties of these thiogalactosides. The primary strategies for introducing these aglycones involve the reaction of a protected galactosyl thiol or a derivative with a suitable electrophile, or the reaction of an activated galactose derivative with a thiol.
A common precursor for these syntheses is 2,3,4,6-tetra-O-acetyl-1-thio-β-D-galactopyranose, which can be readily prepared from per-O-acetylated galactose. This thiol can then undergo nucleophilic substitution with various alkylating or arylating agents. Alternatively, acetobromo-α-D-galactose can be reacted with a diverse range of thiols to furnish the corresponding thiogalactosides.
Aryl and Heteroaryl Aglycones
The synthesis of aryl and heteroaryl thiogalactosides is well-documented, often driven by the search for potent enzyme inhibitors. nih.gov A notable example involves the synthesis of a library of phenyl thio-β-D-galactopyranosides. nih.gov In this approach, an aromatic nucleophilic substitution reaction between 1,5-difluoro-2,4-dinitrobenzene (B51812) and a protected galactosyl thiol yields a versatile intermediate, 5-fluoro-2,4-dinitrophenyl 2,3,4,6-tetra-O-acetyl-1-thio-β-D-galactopyranoside. nih.gov This intermediate can be further modified by substituting the remaining fluoride with various amines or thiols, or by chemical modification of the nitro groups, leading to a diverse library of aromatic β-galactosides. nih.gov
Heterocyclic aglycones, particularly those containing nitrogen and sulfur, have also been extensively explored. For instance, a series of galactoside derivatives featuring a 1,3,4-thiadiazole (B1197879) moiety have been synthesized. nih.gov The synthesis commences with the reaction of acetobromo-α-D-galactose with 2-amino-5-mercapto-1,3,4-thiadiazole to form the key thioglycoside intermediate. nih.gov This intermediate is then further functionalized by reacting its amino group with various substituted benzoic acids, yielding a range of amide derivatives. nih.gov
The "click chemistry" approach, specifically the copper(I)-catalyzed azide-alkyne cycloaddition, has proven to be a highly efficient method for introducing triazole-containing aglycones. For example, propargyl 2,3,4,6-tetra-O-acetyl-1-thio-β-D-galactopyranoside can be reacted with various azides to construct tetravalent galactoclusters. mdpi.com
Alkyl and Functionalized Alkyl Aglycones
The introduction of simple and functionalized alkyl aglycones provides another avenue for structural diversification. The synthesis of these derivatives often involves the reaction of a protected galactosyl thiol with an appropriate alkyl halide. For instance, the well-known inducer of the lac operon, isopropyl-β-D-1-thiogalactopyranoside (IPTG), features a simple isopropyl aglycone. rsc.org
More complex functionalized alkyl aglycones can also be incorporated. Propargyl 2,3,4,6-tetra-O-acetyl-1-thio-β-D-galactopyranoside, a key intermediate for click chemistry, is synthesized from the corresponding thio- or selenouronium salt followed by propargylation. mdpi.com Benzyl aglycones, which can be either substituted or unsubstituted, are another common motif. rsc.org
A dithiocarbamate (B8719985) derivative, N,N-dimethylcarbamodithio(2,3,4,6-tetra-O-acetyl-β-D-galactopyranose), has been synthesized by reacting potassium cyanocarbonimidodithioate with protected α-D-galactopyranosyl bromide in the presence of sodium ethoxide.
The following table summarizes various synthetic methodologies for introducing diverse non-carbohydrate aglycones onto the 1-thio-β-D-galactopyranoside scaffold.
| Aglycone Type | Synthetic Method | Reactants | Catalyst/Reagent | Solvent | Yield |
| Aryl | Nucleophilic Aromatic Substitution | 2,3,4,6-tetra-O-acetyl-1-thio-β-D-galactopyranose, 1,5-difluoro-2,4-dinitrobenzene | Not specified | Not specified | Not specified |
| Heteroaryl (1,3,4-Thiadiazole) | Nucleophilic Substitution | Acetobromo-α-D-galactose, 2-amino-5-mercapto-1,3,4-thiadiazole | Sodium hydroxide | Acetone | Not specified |
| Heteroaryl (Triazole) | Click Chemistry (CuAAC) | Propargyl 2,3,4,6-tetra-O-acetyl-1-thio-β-D-galactopyranoside, Tetra-azide core | Copper(I) | Not specified | Not specified |
| Alkyl (Isopropyl) | Not specified in provided context | Not specified in provided context | Not specified in provided context | Not specified in provided context | Not specified |
| Alkyl (Propargyl) | Nucleophilic Substitution | Thiouronium salt of galactose, Propargyl bromide | Not specified | Not specified | Not specified |
| Alkyl (Benzyl) | Not specified in provided context | Not specified in provided context | Not specified in provided context | Not specified in provided context | Not specified |
| Dithiocarbamate | Nucleophilic Substitution | Acetobromo-α-D-galactose, Potassium cyanocarbonimidodithioate | Sodium ethoxide | Dimethyl formamide | Not specified |
Biochemical and Enzymatic Activity Investigations
Substrate Specificity and Glycosyl Donor Functionality of Cyanomethyl-1-thio-β-D-galactopyranoside
Thioglycosides are recognized for their stability and their utility as glycosyl donors in various enzymatic and chemical glycosylation reactions. medchemexpress.com They are often employed in the synthesis of complex oligosaccharides due to their ability to be activated under specific conditions. medchemexpress.com However, no specific research could be found that investigates Cyanomethyl-1-thio-β-D-galactopyranoside as a glycosyl donor in enzymatic reactions. capes.gov.br
There is no specific information available in the searched scientific literature detailing the use of Cyanomethyl-1-thio-β-D-galactopyranoside as a glycosyl donor in enzymatic reactions. While glycosyltransferases utilize donor substrates to transfer sugar moieties to an acceptor, studies specifically employing this cyanomethyl-functionalized thiogalactoside were not identified.
The interaction of Cyanomethyl-1-thio-β-D-galactopyranoside with glycosidases, either as a substrate or a modulator of their activity, has not been specifically reported in the available literature. Glycosidases are enzymes that catalyze the hydrolysis of glycosidic bonds. cymitquimica.com Synthetic carbohydrate analogues can sometimes act as substrates or inhibitors for these enzymes. nih.gov
Enzyme Inhibition Studies Utilizing Cyanomethyl-1-thio-β-D-galactopyranoside Derivatives
The development of inhibitors for glycosyltransferases is an active area of research, particularly for therapeutic purposes. nih.gov While derivatives of galactopyranosides have been explored as inhibitors for various glycosyltransferases, specific inhibitory data for Cyanomethyl-1-thio-β-D-galactopyranoside is not present in the reviewed literature.
Trypanosoma cruzi, the parasite responsible for Chagas disease, possesses a trans-sialidase (TcTS) that is crucial for its survival and infectivity. nih.gov This enzyme transfers sialic acid from host cells to the parasite's surface and is a key target for drug development. nih.gov Various β-galactopyranoside derivatives have been synthesized and tested as acceptor substrates and competitive inhibitors of TcTS. nih.gov However, no studies were found that specifically assess the inhibitory potential of Cyanomethyl-1-thio-β-D-galactopyranoside against TcTS.
The binding of inhibitors to the acceptor substrate site of glycosyltransferases is a key strategy for enzyme inhibition. nih.gov Detailed structural and kinetic studies are necessary to understand these interactions. Without any reported inhibitory activity for Cyanomethyl-1-thio-β-D-galactopyranoside, there is consequently no analysis of its interaction with the acceptor binding sites of glycosyltransferases like TcTS.
Investigations into Carbohydrate Metabolism Pathways
The use of specific carbohydrate analogues can be instrumental in elucidating metabolic pathways. However, the search did not yield any studies where Cyanomethyl-1-thio-β-D-galactopyranoside was used as a tool to investigate carbohydrate metabolism.
Research on the Stability of Thio-glycosidic Linkages Against Enzymatic Hydrolysis
A key feature of thioglycosides, including Cyanomethyl-1-thio-β-D-galactopyranoside, is the enhanced stability of the thio-glycosidic bond compared to the natural O-glycosidic bond. This resistance to enzymatic cleavage by glycosidases makes them excellent tools for studying carbohydrate-protein interactions and for inhibiting enzymes involved in glycan processing.
Research has consistently demonstrated that the substitution of the glycosidic oxygen with sulfur renders the linkage less susceptible to enzymatic hydrolysis. nih.gov For instance, studies on glycosides with terminal α-linked 5-thio-galactosyl residues have shown their resistance to hydrolysis by mammalian α-galactosidases both in laboratory settings and within living cells. nih.gov While some bacterial enzymes, such as B. fragilis α-1,3-galactosidase, can hydrolyze thio-galactosides, the rate of this hydrolysis is significantly lower, at only 1-3% of the rate observed for their O-galactoside counterparts. nih.gov This inherent stability is attributed to the lower affinity of sulfur for protons compared to oxygen, which hinders the general acid catalysis mechanism employed by many glycosidases. researchgate.net
The stability of the thio-glycosidic bond is a critical attribute that allows these molecules to function as effective competitive inhibitors of glycosidases. By mimicking the natural substrate, they can bind to the enzyme's active site without being cleaved, thereby blocking the enzyme's activity. scbt.com The inhibitory activity of thiodisaccharides has been shown to be dependent on the specific structure of the sugar moieties and the nature of the aglycone group. rsc.org
A variety of thiodisaccharides have been synthesized and evaluated as inhibitors against different families of β-galactosidases. nih.gov The inhibitory constants (Kᵢ) of these compounds vary, indicating that structural features play a significant role in their binding affinity to the enzyme's active site. rsc.orgnih.gov
| Thiodisaccharide Inhibitor | Target Enzyme | Inhibition Constant (Kᵢ) |
| Gal-β-S-1,3-Glc-pNP | X. manihotis β-galactosidase (BgaX) | 700 μM nih.gov |
| Benzyl (B1604629) β-D-Gal-S-(1→4)-3-deoxy-4-thio-α-D-hexopyranosides | E. coli β-galactosidase | Varies based on substitution rsc.org |
| Phenylethyl β-D-thiogalactopyranoside | β-Galactosidase | Competitive inhibitor scbt.com |
This table presents a selection of thiodisaccharides and their reported inhibitory activities against β-galactosidases. The specific inhibitory constant for Cyanomethyl-1-thio-β-D-galactopyranoside is not extensively documented in the public domain, but its activity is expected to be within the range of similar thiogalactosides.
Applications in Understanding Glycoconjugate Dynamics and Function
The stability and inhibitory properties of thiogalactosides like Cyanomethyl-1-thio-β-D-galactopyranoside make them invaluable probes for investigating the synthesis, trafficking, and function of glycoconjugates, which are complex molecules composed of carbohydrates linked to proteins (glycoproteins) or lipids (glycolipids).
Thioglycosides have been instrumental in the study of glycoproteins and glycolipids. They can be used to create "neoglycoproteins" by covalently attaching them to proteins. nih.gov These synthetic glycoproteins can then be used to investigate the binding specificity of carbohydrate-binding proteins (lectins) on cell surfaces, such as the asialoglycoprotein receptor on liver cells. nih.gov
Furthermore, thioglycosides can act as metabolic inhibitors of glycan biosynthesis. nih.govnih.gov By serving as decoy substrates, they can intercept the biosynthetic pathway of complex glycans on glycoproteins and glycolipids, leading to altered cell surface glycosylation. nih.govacs.org This allows researchers to study the functional consequences of specific glycan structures on protein function and cellular behavior. Studies have shown that thioglycosides can disrupt bacterial glycan biosynthesis, highlighting their potential as selective tools to probe the bacterial glycocalyx. nih.govnih.gov
Synthetic glycolipid-like molecules, which can incorporate thioglycosidic linkages for enhanced stability, are also powerful tools in glycobiology. nih.gov These constructs can be inserted into cell membranes to present specific carbohydrate structures, enabling the study of their roles in various biological processes. nih.govresearchgate.net
| Application | Description | Key Findings |
| Neoglycoprotein Formation | Covalent attachment of thiogalactosides to proteins. nih.gov | Enhanced binding to liver cell membranes, mimicking natural glycoproteins. nih.gov |
| Metabolic Inhibition | Thioglycosides act as decoy substrates in glycan biosynthesis. nih.govnih.gov | Altered glycan structures on bacterial cell surfaces, affecting their fitness. nih.govacs.org |
| Synthetic Glycolipids | Creation of stable glycolipid analogs for cell surface modification. nih.govresearchgate.net | Useful for studying carbohydrate-mediated interactions in a controlled manner. nih.gov |
This table summarizes the key applications of thioglycosides in the study of glycoproteins and glycolipids.
Cell-cell communication and molecular recognition are fundamental processes that rely heavily on the interactions between cell surface glycans and their corresponding lectins. Thiogalactosides have proven to be effective tools for dissecting these intricate interactions.
Galectins, a family of β-galactoside-binding lectins, are key players in a multitude of cellular processes, including cell adhesion, signaling, and immune responses. rsc.org Thiogalactosides have been designed and synthesized as potent and selective inhibitors of specific galectins. rsc.org By blocking the binding of natural ligands to galectins, these inhibitors allow researchers to probe the functional roles of these lectins in various physiological and pathological contexts.
The Role of Cyanomethyl-1-thio-β-D-galactopyranoside as a Molecular Probe in Glycobiology
Cyanomethyl-1-thio-β-D-galactopyranoside is a synthetic thioglycoside that serves as a versatile scaffold in the development of molecular probes for glycobiology research. Its unique structure, featuring a sulfur linkage that confers resistance to enzymatic cleavage by glycosidases and a reactive cyanomethyl group, makes it an invaluable tool for studying complex carbohydrate-related biological processes. This article explores the design, synthesis, and diverse applications of probes derived from this compound, highlighting their significance in advancing our understanding of carbohydrate structure and function.
Role As Molecular Probes in Glycobiology
The strategic design of molecular probes is fundamental to elucidating the intricate roles of carbohydrates in biological systems. Cyanomethyl-1-thio-β-D-galactopyranoside has emerged as a key building block in the creation of such probes due to its inherent stability and chemical functionality.
The synthesis of molecular probes based on the Cyanomethyl-1-thio-β-D-galactopyranoside scaffold is a multi-step process that allows for the introduction of various functional groups. The core structure is typically derived from its acetylated precursor, Cyanomethyl 2,3,4,6-tetra-O-acetyl-1-thio-β-D-galactopyranoside, which acts as a glycosylating agent. This precursor enables the modification of sugars and the synthesis of more complex glycoproteins. goryochemical.comnih.gov The general synthetic approach involves the initial preparation of a protected thiogalactoside, which can then be functionalized.
A common strategy in the synthesis of related thiogalactoside probes involves the creation of a versatile intermediate, such as a 3-azido-3-deoxy-thiodigalactoside. rsc.org This allows for the subsequent attachment of photoreactive groups (like benzophenone) or fluorophores via click chemistry. goryochemical.comrsc.org For instance, a propargyl group can be introduced to the thiogalactoside, which can then be reacted with an azide-functionalized reporter molecule in a copper(I)-mediated azide-alkyne cycloaddition. nih.gov This modular approach provides a high degree of flexibility in the design of probes tailored for specific applications.
Table 1: Key Synthetic Intermediates and Reagents
| Intermediate/Reagent | Formula | Key Role in Synthesis |
|---|---|---|
| Cyanomethyl 2,3,4,6-tetra-O-acetyl-1-thio-β-D-galactopyranoside | C₁₆H₂₁NO₉S | Acetylated precursor for synthesis. goryochemical.comnih.gov |
| 3-azido-3-deoxy-thiodigalactoside | Varies | Versatile intermediate for functionalization. rsc.org |
| Propargyl 2,3,4,6-tetra-O-acetyl-1-thio-β-D-galactopyranoside | C₁₇H₂₂O₉S | Alkyne-functionalized intermediate for click chemistry. nih.gov |
The choice of linker between the thiogalactoside scaffold and the reporter group (e.g., ester, amide, or triazole) can also be varied to optimize the properties of the final probe, such as its affinity for the target protein. rsc.org
Probes derived from thiogalactosides are instrumental in exploring the complex world of carbohydrate-mediated interactions in various biological contexts.
Glycolipids are crucial components of cell membranes, where they participate in the formation of lipid rafts and modulate the function of membrane proteins. nih.gov Synthetic glycolipid probes are powerful tools for studying these interactions. Photoactivatable glycolipid probes, for example, can be metabolically incorporated into the cell membrane of living cells. nih.gov Upon photo-cross-linking, these probes can capture interacting proteins, which can then be identified using techniques like quantitative proteomics. nih.gov
While direct studies using probes from Cyanomethyl-1-thio-β-D-galactopyranoside are not extensively documented, the principles established with other synthetic glycolipid probes are applicable. A probe built on this scaffold could be functionalized with a lipid tail for membrane insertion and a reporter group to study its interactions with membrane proteins, such as growth factor receptors, which are known to be modulated by glycolipids. nih.gov Molecular dynamics simulations have been used to study the dynamic behavior of glycolipids in membranes at a near-atomic resolution, and similar computational approaches could be used to model the behavior of probes based on this scaffold. nih.gov
The extracellular matrix (ECM) is a complex network of proteins and glycosaminoglycans (GAGs) that provides structural support and regulates cellular processes. nih.gov GAGs, which are long, negatively charged polysaccharides, play key roles in the ECM. nih.govchondrex.com The analysis of GAG composition and structure is crucial for understanding ECM function in health and disease. nih.govvcu.edu
A variety of methods have been developed for the detection and analysis of GAGs, including techniques based on mass spectrometry and the use of specific molecular probes. nih.govmit.edu For instance, cell-derived ECM can be characterized by enzymatically digesting the GAGs into disaccharides, which are then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to determine the GAG composition and sulfation patterns. nih.gov Synthetic probes, such as glycopolymers, can act as functional mimics of GAGs and be used to investigate their interactions and signaling pathways. nih.gov A probe derived from Cyanomethyl-1-thio-β-D-galactopyranoside could potentially be designed to interact with specific GAG-binding proteins or to be incorporated into synthetic ECM models to study cell-matrix interactions.
Fluorescently-labeled gangliosides are invaluable tools for studying their dynamics and interactions in the plasma membranes of living cells through techniques like single-molecule imaging. nih.govnih.gov The synthesis of such probes often involves the late-stage introduction of a fluorescent dye to a complex oligosaccharide structure. nih.gov For example, fluorescent probes for lacto-series gangliosides have been developed by synthesizing a glycolipid acceptor that can be directly sialylated and then coupled to a fluorescent tag. nih.govnih.gov
These probes have been used to reveal cis interactions between gangliosides and other raft molecules, such as GPI-anchored proteins. nih.gov While a fluorescent probe directly derived from Cyanomethyl-1-thio-β-D-galactopyranoside for this purpose has not been explicitly described in the reviewed literature, the synthetic strategies employed for other thioglycosides are highly relevant. The cyanomethyl group could be chemically modified to attach a variety of fluorophores, creating a suite of probes for imaging studies. Established procedures for synthesizing fluorescent ganglioside derivatives often focus on attaching the tag to either the sialooligosaccharide or the ceramide portion while preserving the native structure as much as possible. nih.gov
Table 2: Examples of Fluorescent Probes for Glycobiology
| Probe Type | Application | Key Finding |
|---|---|---|
| Fluorescent lacto-series ganglioside probe | Single-molecule imaging in cell plasma membranes. nih.govnih.gov | Revealed cis interactions with major raft molecules. nih.gov |
Thiogalactosides that are resistant to enzymatic hydrolysis are excellent tools for studying galactosidases. Isopropyl β-D-1-thiogalactopyranoside (IPTG), a well-known thiogalactoside, is a molecular mimic of allolactose (B1665239) and is used to induce the lac operon. wikipedia.org Its non-hydrolyzable nature allows it to bind to the lac repressor without being degraded. wikipedia.org
Analogues of IPTG, including C-glycoside versions, have been synthesized and evaluated as inhibitors of β-galactosidase. nih.gov Such inhibitors are valuable for probing the enzyme's active site. By comparing the binding and inhibitory activity of a series of related compounds, it is possible to map the determinants of substrate specificity. nih.gov For example, studies with various substrates have been used to analyze the specificity of different β-galactosidases. researchgate.net While Cyanomethyl-1-thio-β-D-galactopyranoside itself has not been extensively documented as a β-galactosidase inhibitor in the reviewed literature, its structure suggests it could serve as a scaffold for designing such inhibitors. The cyanomethyl group could be modified to explore interactions within the active site of β-galactosidases. Computational docking studies have been used to understand how inhibitors like caffeine (B1668208) bind within the active site of β-galactosidase, a technique that could be applied to probes derived from this scaffold. nih.gov
Recent breakthroughs in the study of the ubiquitin pathway have highlighted the utility of cyanomethyl-containing molecules. Transthiolation reactions are essential for the transfer of ubiquitin (Ub) between enzymes in the ubiquitination cascade. mit.edu These reactions proceed through transient tetrahedral intermediates that are difficult to study.
A novel chemical strategy has been developed to trap these intermediates by replacing the reactive oxyanion of the tetrahedral intermediate with a stable cyanomethyl group. rsc.org This approach has been used to create mimics of the E1–Ub(T)–E2 and E2–Ub(T)–E3HECT transthiolation intermediates, where (T) denotes the transferring ubiquitin. rsc.orgnih.gov These stable mimics have allowed for their structural characterization by cryo-electron microscopy, providing unprecedented insights into the conformational changes that drive the directional transfer of ubiquitin. rsc.orgmit.edu The cyanomethyl group in these probes acts as a stable surrogate for a key reactive intermediate, demonstrating the power of this chemical moiety in mechanistic enzymology.
Structure Activity Relationship Sar Studies of Cyanomethyl 1 Thio β D Galactopyranoside Derivatives
Elucidation of Structural Features Influencing Enzymatic Interactions
The carbohydrate-recognition domains (CRDs) of galectins, a family of β-galactoside-binding proteins, are composed of several binding subsites (A-E). nih.gov While the galactose moiety of thiogalactosides primarily interacts with subsites C and D, modifications at other positions can lead to interactions with adjacent subsites, significantly enhancing binding affinity. nih.gov For instance, the introduction of aromatic substituents can lead to favorable π-cation interactions with arginine residues within the binding site, a phenomenon observed in various galectin-ligand complexes. nih.gov
In the context of β-galactosidase, the enzyme exhibits high specificity for the D-galactose portion of its substrates. nih.gov The hydroxyl groups at the C2, C3, and C4 positions of the galactose ring are particularly crucial for binding and catalysis, with each needing to be present and in the correct stereochemical orientation. nih.gov Studies have shown that interactions at the C2 position contribute a significant fraction of the binding energy. nih.gov Furthermore, research on galactonoamidines, which are potent inhibitors of β-galactosidase, has highlighted the importance of strong hydrogen-bonding interactions between the hydroxyl group at the C2 position of the glycon and the enzyme's active site. nih.gov Weaker, yet still significant, hydrogen bonds are also formed with the C4 hydroxyl group. nih.gov
The thermodynamic parameters of binding provide further insight into these interactions. Isothermal titration calorimetry (ITC) is a powerful technique used to measure the dissociation constant (Kd), enthalpy (ΔH), and entropy (ΔS) of binding. For example, the binding of various thiodigalactoside (B104359) derivatives to different galectins has been characterized, revealing how subtle changes in the ligand structure can lead to significant differences in binding affinity and thermodynamics.
Table 1: Thermodynamic Binding Parameters of Thiodigalactoside (TDG) and its Derivatives with Galectins-1, -3, and -7 at 298 K
| Ligand | Galectin | Kd (μM) | ΔG (kcal/mol) | ΔH (kcal/mol) | -TΔS (kcal/mol) |
|---|---|---|---|---|---|
| TDG | Galectin-1 | 240 | -4.9 | -12.0 | 7.1 |
| TDG | Galectin-3 | 75 | -5.6 | -10.2 | 4.6 |
| TDG | Galectin-7 | 140 | -5.2 | -10.5 | 5.3 |
| TD139 | Galectin-3 | 0.068 | -9.8 | -9.6 | -0.2 |
| TD139 | Galectin-7 | 9.4 | -6.8 | -8.9 | 2.1 |
Data sourced from a study on thiodigalactoside-binding modes of human galectins. nih.gov Note: TD139 is a derivative of TDG.
Impact of the Thioether Linkage on Reactivity and Biochemical Specificity
The substitution of the glycosidic oxygen with a sulfur atom, creating a thioether linkage, profoundly impacts the chemical properties of cyanomethyl-1-thio-β-D-galactopyranoside. This modification is central to its reactivity and biochemical specificity.
One of the most significant consequences of the thioether bond is its increased stability towards enzymatic hydrolysis by glycosidases compared to the corresponding O-glycoside. nih.gov Enzymes like β-galactosidase are optimized to cleave the C-O bond of their natural substrates. While they can still recognize and bind thioglycosides, the catalytic efficiency for cleaving the more stable C-S bond is greatly reduced. nih.gov This resistance to hydrolysis makes thioglycosides, including cyanomethyl-1-thio-β-D-galactopyranoside, valuable as inhibitors or as inducers of gene expression in systems like the lac operon, where sustained presence of the molecule is required.
The thioether linkage also influences the electronic properties of the anomeric carbon. Sulfur is less electronegative than oxygen, which makes the anomeric carbon of a thioglycoside less electrophilic. This reduced electrophilicity contributes to its stability. However, the sulfur atom can be activated by various thiophilic promoters, making thioglycosides excellent glycosyl donors in chemical synthesis. nih.gov
In the context of specific enzymatic interactions, the sulfur atom itself can participate in unique non-covalent interactions within the active site. While not as common as hydrogen bonds to hydroxyl groups, interactions with the sulfur atom can contribute to binding affinity and specificity. The geometry of the thioether linkage, being longer and more flexible than an ether linkage, can also alter the presentation of the galactose and aglycone moieties to the enzyme, potentially leading to different binding modes compared to O-glycosides.
A structure-activity relationship study on tissue transglutaminase inhibitors revealed that a thioether side-chain was critical for the inhibitory activity of the studied compounds. researchgate.net This highlights that in certain enzymatic contexts, the presence of a thioether linkage is not just a passive modification for stability but an active contributor to biological function.
Correlation Between Stereochemistry and Enzyme Binding Affinity
The three-dimensional arrangement of atoms, or stereochemistry, is paramount in the interaction between a ligand and an enzyme. For cyanomethyl-1-thio-β-D-galactopyranoside, both the stereochemistry of the galactose ring and the anomeric configuration (β) are critical for high-affinity binding to its target enzymes.
The β-anomeric configuration is essential for recognition by enzymes like β-galactosidase and galectins, which are specific for β-galactosides. The anomeric linkage dictates the orientation of the aglycone relative to the sugar ring, and only the β-configuration places the cyanomethylthio group in the correct position to fit within the enzyme's active site.
The stereochemistry of the hydroxyl groups on the galactose ring is also non-negotiable for strong binding. As mentioned previously, the precise spatial arrangement of the hydroxyls at C2, C3, and C4 is required for the formation of a network of hydrogen bonds with amino acid residues in the active site of β-galactosidase. nih.gov Any deviation from the galacto-configuration, such as epimerization at one of the chiral centers, would disrupt these crucial interactions and significantly diminish binding affinity.
Studies on thiodigalactoside derivatives as galectin inhibitors have provided detailed insights into the role of stereochemistry in binding affinity. X-ray crystallography has revealed how these molecules fit into the carbohydrate-recognition domains of different galectins. nih.gov The binding potency of these inhibitors can be dramatically enhanced, from micromolar to nanomolar, through stereochemically optimized interactions. nih.gov For example, the positioning of substituents on the galactose rings to interact with specific subsites of the galectin CRD is a key strategy for improving affinity and selectivity. nih.govnih.gov
Table 2: Binding Affinities of Thiodigalactoside (TDG) and a Derivative for Galectins
| Compound | Galectin Target | Dissociation Constant (Kd) |
|---|---|---|
| Thiodigalactoside (TDG) | Galectin-3 | 75 μM |
| TD139 | Galectin-3 | 68 nM |
| Thiodigalactoside (TDG) | Galectin-7 | 140 μM |
| TD139 | Galectin-7 | 9.4 μM |
This table illustrates the significant increase in binding affinity (lower Kd value) achieved through structural and stereochemical modifications of the parent thiodigalactoside molecule. Data sourced from a study on thiodigalactoside-binding modes of human galectins. nih.gov
SAR in Glycosyl Donor Reactivity and Selectivity
Beyond its role as an enzyme inhibitor or inducer, cyanomethyl-1-thio-β-D-galactopyranoside can also function as a glycosyl donor in the chemical synthesis of oligosaccharides. The reactivity and stereoselectivity of thioglycosides as donors are influenced by a combination of factors, including the nature of the aglycone, the protecting groups on the sugar ring, and the reaction conditions.
The reactivity of a thioglycoside donor is largely dependent on the electronic properties of the thiol aglycone. Electron-donating groups on the aglycone increase the electron density at the sulfur atom, making the thioglycoside more reactive towards activation by a thiophilic promoter. Conversely, electron-withdrawing groups decrease reactivity. The cyanomethyl group in cyanomethyl-1-thio-β-D-galactopyranoside is electron-withdrawing, which would render it a relatively stable and less reactive glycosyl donor. This "disarmed" nature allows for selective activation in the presence of more reactive "armed" donors, a key strategy in one-pot oligosaccharide synthesis. nih.gov
The protecting groups on the hydroxyls of the galactose ring also have a profound effect on reactivity. Electron-withdrawing protecting groups, such as acetyl or benzoyl groups, decrease the reactivity of the donor (disarming effect). In contrast, electron-donating protecting groups like benzyl (B1604629) ethers increase reactivity (arming effect). So-called "superarmed" donors, which have an O-2/O-5 cooperative effect, exhibit even higher reactivity. nih.gov
The stereoselectivity of the glycosylation reaction (i.e., the formation of an α- or β-glycosidic bond) is a complex issue. For thioglycosides, the outcome is influenced by the protecting group at the C2 position, the solvent, the promoter, and the temperature. A participating protecting group at C2, such as an acetyl or benzoyl group, typically leads to the formation of a 1,2-trans-glycosidic bond (in this case, a β-glycoside) through the formation of a cyclic acyl oxonium ion intermediate. In the absence of a participating group, the stereochemical outcome is harder to predict and can be influenced by other factors, including the possibility of an SN2-like displacement. acs.org Recent advances have shown that by matching the electronics of the glycosyl donor and the leaving group, highly β-selective glycosylations can be achieved even with C2-substituted sugars. acs.org
The choice of promoter is also critical. Different promoters can lead to different reactive intermediates and, consequently, different stereochemical outcomes. For instance, the use of a cooperative Ag₂SO₄ and Bi(OTf)₃ promoter system has been shown to be effective for the stereoselective synthesis of α-galactosides from galactosyl chloride donors. nih.gov
Theoretical and Computational Approaches
Molecular Modeling of Cyanomethyl-1-thio-β-D-galactopyranoside and its Complexes
Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. These methods are crucial for understanding the three-dimensional structure, conformational dynamics, and interaction patterns of Cyanomethyl-1-thio-β-D-galactopyranoside, both in isolation and when complexed with biological macromolecules like proteins.
Molecular Dynamics (MD) simulations are a powerful tool for capturing the motion of atoms and molecules over time, providing a dynamic view of molecular systems. nih.gov By simulating the behavior of a molecule like Cyanomethyl-1-thio-β-D-galactopyranoside in a solvated environment, MD can reveal its conformational preferences, the flexibility of its cyanomethyl and pyranoside moieties, and how it interacts with surrounding water molecules. nih.govsandia.gov For its complexes, such as with a lectin or glycosidase, MD simulations can elucidate the stability of the binding, the specific intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts) that govern complex formation, and the conformational changes that may occur in both the ligand and the protein upon binding. nih.govutrgv.edu Extensive MD simulations, sometimes on the microsecond scale, can assess the structural stability of enzyme-ligand complexes and monitor the dynamic interactions between the thioglycoside and amino acid residues at the binding site. nih.gov
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. scifiniti.com For Cyanomethyl-1-thio-β-D-galactopyranoside, DFT calculations can be employed to optimize its geometry, calculate its electronic properties (like molecular electrostatic potential), and determine thermochemical parameters such as enthalpy and Gibbs free energy. scifiniti.com These calculations provide a static, ground-state picture of the molecule but are fundamental for understanding its intrinsic stability and reactivity. When studying complexes, quantum mechanical/molecular mechanical (QM/MM) calculations can be used, where the core reactive part (e.g., the glycosidic bond and active site residues) is treated with high-level QM methods, while the rest of the protein and solvent is treated with classical MM force fields. nih.govnih.gov This hybrid approach allows for the detailed study of electronic events like bond cleavage within the complex biological environment. nih.govnih.gov
The insights gained from these modeling techniques are vital for interpreting experimental results and for the rational design of more potent or selective thioglycoside-based inhibitors or probes. osti.gov
Table 1: Summary of Molecular Modeling Techniques and Their Applications
| Computational Technique | Key Applications for Cyanomethyl-1-thio-β-D-galactopyranoside | Information Gained |
|---|---|---|
| Molecular Dynamics (MD) Simulations | Simulating the molecule in solution; Simulating its complex with a protein (e.g., galectin). nih.govnih.gov | Conformational flexibility, solvent interactions, binding stability, protein-ligand interaction dynamics, identification of key binding residues. nih.govarxiv.org |
| Density Functional Theory (DFT) | Geometry optimization, calculation of electronic properties. scifiniti.com | Optimized 3D structure, molecular electrostatic potential, orbital energies (HOMO/LUMO), thermochemical data (enthalpy, free energy). |
| QM/MM (Quantum Mechanics/Molecular Mechanics) | Modeling enzymatic reactions involving the thioglycoside. nih.gov | Detailed mechanism of glycosidic bond cleavage, transition state structures and energies, role of active site residues. nih.govnih.gov |
Computational Studies on Reaction Mechanisms and Stereoselectivity in Glycosylation
The chemical synthesis of glycosides, including thioglycosides, is a central challenge in carbohydrate chemistry, with control over stereoselectivity (the preferential formation of one stereoisomer, α or β) being paramount. Computational studies have become powerful tools for dissecting the complex mechanisms of glycosylation reactions and understanding the factors that govern their stereochemical outcomes. ntu.edu.sg
Glycosylation reactions involving thioglycoside donors are often viewed as a three-step process: 1) activation of the donor by an electrophilic promoter, 2) formation of a reactive intermediate, and 3) nucleophilic attack by the acceptor alcohol. nih.gov The nature of the reactive intermediate—ranging from a covalent species to a more dissociated, oxocarbenium ion-like species—is a key determinant of the reaction's stereoselectivity. universiteitleiden.nl Covalent intermediates tend to favor Sₙ2-like reactions, while dissociated intermediates lead to Sₙ1-like pathways. universiteitleiden.nl
Density Functional Theory (DFT) calculations are frequently used to map the potential energy surfaces of glycosylation reactions. ntu.edu.sg By calculating the energies of reactants, products, intermediates, and, crucially, transition states, researchers can rationalize why a particular stereoisomer is formed. ntu.edu.sg These studies can reveal subtle mechanistic details, such as the role of catalysts, solvents, and neighboring group participation in directing the stereochemical course of the reaction. frontiersin.orgnih.gov For example, theoretical studies have been used to support cooperative mechanisms where a catalyst simultaneously activates both the nucleophile and the electrophile, leading to highly stereospecific outcomes. frontiersin.orgnih.gov
Computational analysis, such as through Hammett plots derived from studying donors with varying electronic properties, can provide mechanistic insights. nih.gov Excellent linear correlations between the reactivity of thioaryl glycoside donors and the electronic nature (σp values) of para-substituents on the aglycon indicate that the glycosylation mechanism remains consistent across a wide range of reactivities. nih.gov The negative slopes observed in these plots suggest a buildup of positive charge at the anomeric center in the transition state, consistent with an Sₙ1-like mechanism. nih.gov
Understanding these mechanisms at a molecular level allows for the rational design of glycosyl donors, acceptors, and reaction conditions to achieve high stereoselectivity in the synthesis of complex oligosaccharides. ntu.edu.sg
Table 2: Factors Influencing Glycosylation Stereoselectivity Investigated by Computational Methods
| Factor | Computational Approach | Findings and Insights |
|---|---|---|
| Reactive Intermediates | DFT calculations of intermediate stability. ntu.edu.sguniversiteitleiden.nl | The stability and structure of intermediates (covalent vs. ion pair) dictate whether the reaction proceeds via an Sₙ1 or Sₙ2-like pathway, which in turn influences the α/β ratio. universiteitleiden.nl |
| Catalyst/Promoter | DFT modeling of catalyst-substrate interactions. frontiersin.orgnih.gov | Catalysts can facilitate specific pathways by stabilizing certain transition states. Some catalysts show high affinity for the acceptor, forming a catalyst-acceptor adduct that influences the attack trajectory. nih.gov |
| Solvent Effects | IEF-PCM solvation models in DFT calculations. nih.gov | The polarity and coordinating ability of the solvent can stabilize or destabilize charged intermediates and transition states, thereby controlling stereoselectivity. frontiersin.orgnih.gov |
| Donor/Acceptor Structure | Hammett analysis, DFT calculations. nih.gov | Neighboring group participation (e.g., by a C2-acyl group) can direct the formation of 1,2-trans products. The nucleophilicity of the acceptor can also influence the transition state structure. nih.gov |
In Silico Docking and Prediction of Enzyme-Substrate/Inhibitor Interactions
In silico molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as Cyanomethyl-1-thio-β-D-galactopyranoside) when bound to a second (a receptor, typically a protein) to form a stable complex. nih.govnih.gov This method is instrumental in drug discovery and chemical biology for identifying potential enzyme inhibitors or substrates. nih.gov
The process involves placing the ligand in various positions and orientations within the enzyme's active site and using a scoring function to estimate the binding affinity (e.g., in kcal/mol) for each pose. A lower binding energy generally indicates a more stable complex and a higher binding affinity. For Cyanomethyl-1-thio-β-D-galactopyranoside, docking studies would typically be performed against enzymes that process β-galactosides, such as β-galactosidases, galactosyltransferases, or galectins. researchgate.net The results can predict not only the binding energy but also the specific interactions, such as hydrogen bonds and van der Waals contacts, that stabilize the ligand in the active site.
To improve prediction accuracy, some approaches propose docking high-energy intermediate or transition-state analogues of the substrate rather than the ground-state molecule. h1.co This method is based on the principle that enzymes preferentially bind and stabilize the transition state of the reaction they catalyze. h1.co For a glycosidase inhibitor like a thioglycoside, docking its predicted transition-state conformation could provide a more accurate prediction of its binding mode and inhibitory potential. h1.co
Beyond simple docking, recent advances have incorporated artificial intelligence (AI) and machine learning (ML) to predict enzyme-substrate interactions. bohrium.comnih.gov These methods, such as support vector machines (SVMs) or neural networks, are trained on large datasets of known enzyme-substrate pairs. nih.govnih.gov By learning from patterns in protein sequences, structures, and ligand properties, these models can predict whether a novel compound is likely to be a substrate for a given enzyme, often with greater speed than traditional physics-based methods. bohrium.comresearchgate.net These approaches are particularly useful for screening large virtual libraries of compounds against a target enzyme. nih.gov
Table 3: Computational Methods for Predicting Enzyme-Ligand Interactions
| Method | Description | Application to Cyanomethyl-1-thio-β-D-galactopyranoside |
|---|---|---|
| Molecular Docking | Predicts the binding pose and affinity of a ligand within a protein's active site using scoring functions. nih.govnih.gov | Predicting the binding mode and affinity to enzymes like β-galactosidase or galectins. researchgate.net |
| High-Energy Intermediate Docking | A variation of docking that uses the computed structure of a reaction's high-energy intermediate instead of the ground-state ligand. h1.co | To better predict binding for its potential role as a competitive inhibitor by mimicking the transition state. h1.co |
| Molecular Dynamics (MD) Simulations | Simulates the dynamic behavior of the enzyme-ligand complex over time after docking. nih.govnih.gov | To assess the stability of the docked pose and analyze the dynamics of the protein-ligand interactions. nih.govosti.gov |
| Machine Learning (ML) Models | Uses algorithms (e.g., SVM, neural networks) trained on known data to classify or predict new enzyme-substrate pairs. bohrium.comnih.gov | High-throughput virtual screening to predict if the compound is a likely substrate or inhibitor for a wide range of enzymes. nih.govresearchgate.net |
Advanced Analytical Characterization Techniques in Research
Spectroscopic Methods for Structural Elucidation (e.g., High-Resolution NMR Spectroscopy, FT-IR)
Spectroscopic techniques are indispensable for the detailed structural analysis of Cyanomethyl-1-thio-β-D-galactopyranoside, providing insights into its constituent functional groups and the stereochemistry of the glycosidic linkage.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful, non-destructive technique used to determine the precise structure of molecules in solution. For thioglycosides, ¹H and ¹³C NMR are crucial for confirming the identity and purity of the synthesized compound. While specific NMR data for Cyanomethyl-1-thio-β-D-galactopyranoside is not extensively published, analysis of related thioglycoside structures provides a basis for expected spectral features. researchgate.net For instance, the anomeric proton (H-1) in β-thioglycosides typically appears as a doublet in the ¹H NMR spectrum, with a coupling constant (J-value) that helps to confirm the β-configuration of the anomeric center. The chemical shifts of the protons on the galactose ring and the cyanomethyl group provide further structural confirmation.
In a study on the synthesis of various cyanomethyl 1-thioglycosides, including the galactose derivative, NMR spectroscopy was a key method for characterization. nih.gov The spectral data would confirm the presence of the cyanomethyl group (with its characteristic chemical shift) and the integrity of the galactopyranose ring.
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. nih.govresearchgate.netnih.gov For Cyanomethyl-1-thio-β-D-galactopyranoside, the FT-IR spectrum would be expected to show characteristic absorption bands for the following functional groups:
A broad O-H stretching band, indicative of the hydroxyl groups on the galactose ring.
C-H stretching bands from the alkyl groups.
A sharp, medium-intensity C≡N stretching band for the nitrile group of the cyanomethyl moiety.
C-O stretching bands associated with the ether and alcohol functionalities within the pyranose ring.
The C-S stretching vibration, which is typically weak and can be difficult to identify definitively in the fingerprint region.
The absence of a strong S-H stretching band would confirm the formation of the thioglycosidic bond. researchgate.net
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| O-H (hydroxyl groups) | 3500-3200 | Broad, Strong |
| C-H (alkyl) | 3000-2850 | Medium |
| C≡N (nitrile) | 2260-2240 | Medium, Sharp |
| C-O (ether, alcohol) | 1200-1000 | Strong |
| C-S (thioether) | 700-600 | Weak |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis (e.g., LC-MS, HRMS (ESI))
Mass spectrometry (MS) is a cornerstone technique for determining the molecular weight of a compound and for obtaining structural information through fragmentation analysis. creative-proteomics.comnih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique couples the separation power of high-performance liquid chromatography (HPLC) with the detection capabilities of mass spectrometry. creative-proteomics.com For Cyanomethyl-1-thio-β-D-galactopyranoside, LC-MS would be used to confirm the molecular weight and to assess the purity of the sample.
High-Resolution Mass Spectrometry (HRMS) with Electrospray Ionization (ESI): ESI is a soft ionization technique that allows for the analysis of thermally labile molecules like glycosides without significant decomposition. nih.gov HRMS provides a highly accurate mass measurement, which can be used to determine the elemental composition of the molecule. For Cyanomethyl-1-thio-β-D-galactopyranoside (C₈H₁₃NO₅S), the expected exact mass can be calculated and compared to the experimental value. The observation of the molecular ion peak ([M+H]⁺, [M+Na]⁺, etc.) in the mass spectrum would confirm the molecular weight.
Fragmentation analysis (MS/MS) can provide further structural details. creative-proteomics.comnih.gov In the case of thioglycosides, fragmentation often involves the cleavage of the glycosidic bond, leading to the formation of a characteristic oxonium ion of the sugar and the loss of the aglycone (the cyanomethylthio group). ucsf.edu This fragmentation pattern helps to confirm the identity of both the sugar and the aglycone portions of the molecule.
| Parameter | Information |
|---|---|
| Molecular Formula | C₈H₁₃NO₅S |
| Molecular Weight | 235.26 g/mol |
| Expected HRMS Ion (e.g., [M+Na]⁺) | C₈H₁₃NNaO₅S⁺ |
| Key Fragmentation Pathway | Cleavage of the C-S glycosidic bond |
Chromatographic Techniques for Purification and Purity Assessment (e.g., TLC, HPLC)
Chromatographic methods are essential for the purification of the target compound from reaction mixtures and for the verification of its purity.
Thin-Layer Chromatography (TLC): TLC is a rapid and cost-effective technique used to monitor the progress of chemical reactions and to assess the purity of a sample. researchgate.netcreative-biolabs.comresearchgate.netuni.edu For the synthesis of Cyanomethyl-1-thio-β-D-galactopyranoside, TLC would be used to track the consumption of the starting materials and the formation of the product. The purity of the final compound can be initially assessed by the presence of a single spot on the TLC plate when visualized under appropriate conditions (e.g., UV light or by staining with a suitable reagent). The retention factor (Rf value) is a characteristic property of the compound in a given solvent system.
High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution separation technique used for both the purification and the precise purity assessment of compounds. nih.gov A reversed-phase HPLC method would typically be employed for a polar compound like Cyanomethyl-1-thio-β-D-galactopyranoside. The purity of the compound is determined by integrating the area of the product peak relative to the total area of all peaks in the chromatogram. A pure sample will show a single, sharp peak at a characteristic retention time.
In the synthesis of related cyanomethyl thioglycosides, both TLC and column chromatography (a preparative form of liquid chromatography) are standard procedures for purification and isolation of the final product. nih.gov
| Technique | Application | Key Parameters |
|---|---|---|
| TLC | Reaction monitoring, Purity assessment | Stationary phase (e.g., silica (B1680970) gel), Mobile phase, Rf value |
| HPLC | Purification, Quantitative purity analysis | Column (e.g., C18), Mobile phase, Retention time, Peak area |
Enzyme Kinetic Assays and Radiochemical Assays for Activity Determination
Once synthesized and purified, Cyanomethyl-1-thio-β-D-galactopyranoside can be used as a substrate or inhibitor in enzymatic assays to study the activity of glycosidases, such as β-galactosidase.
Enzyme Kinetic Assays: These assays measure the rate of an enzyme-catalyzed reaction. pjlss.edu.pkableweb.orgkenyon.edubartleby.com If Cyanomethyl-1-thio-β-D-galactopyranoside acts as a substrate for β-galactosidase, its hydrolysis would release galactose and cyanomethyl mercaptan. The rate of this reaction can be monitored by detecting the appearance of one of the products over time. However, thioglycosides are often more resistant to enzymatic hydrolysis than their O-glycoside counterparts and may act as inhibitors. nih.gov
If it functions as an inhibitor, its effect on the hydrolysis of a known chromogenic or fluorogenic substrate, such as o-nitrophenyl-β-D-galactopyranoside (ONPG) or 4-methylumbelliferyl-β-D-galactopyranoside (MUG), would be measured. pjlss.edu.pkthermofisher.comnih.gov By determining the reaction rates at various concentrations of the inhibitor, the inhibition constant (Ki) and the mode of inhibition (e.g., competitive, non-competitive) can be determined.
Radiochemical Assays: Radiochemical assays offer a highly sensitive method for measuring enzyme activity. nih.gov This can be particularly useful if a simple spectrophotometric or fluorometric assay is not available for the products of the reaction involving Cyanomethyl-1-thio-β-D-galactopyranoside. A radiolabeled version of the compound (e.g., containing ¹⁴C or ³H) could be synthesized. After the enzymatic reaction, the radiolabeled product can be separated from the unreacted substrate (e.g., by chromatography), and the amount of radioactivity in the product fraction can be quantified using a scintillation counter. This provides a direct measure of the enzyme's activity.
| Assay Type | Principle | Application for Cyanomethyl-1-thio-β-D-galactopyranoside |
|---|---|---|
| Enzyme Kinetic Assay (Inhibitor) | Measures the effect of the compound on the rate of hydrolysis of a known substrate. | Determination of inhibition constant (Ki) and mode of inhibition for enzymes like β-galactosidase. |
| Radiochemical Assay | Uses a radiolabeled substrate to measure the formation of a radiolabeled product. | Highly sensitive detection of enzyme activity if the compound acts as a substrate. |
Future Directions and Emerging Research Avenues
Advancements in Stereocontrolled Glycosylation for Complex Glycan Synthesis
The precise construction of glycosidic linkages is a formidable challenge in carbohydrate chemistry. The stereochemical outcome of a glycosylation reaction is highly dependent on numerous factors, including the nature of the glycosyl donor, the acceptor, the promoter, and the reaction conditions. Cyanomethyl-1-thio-β-D-galactopyranoside, as a thioglycoside donor, is a valuable tool in the ongoing quest for complete stereocontrol in the synthesis of complex glycans.
Recent research has emphasized the development of novel catalytic systems and the strategic use of protecting groups to dictate the stereoselectivity of glycosylation reactions. rsc.orgnih.govnih.gov For instance, the choice of a participating or non-participating group at the C2-position of the glycosyl donor is a well-established strategy to favor the formation of 1,2-trans or 1,2-cis glycosides, respectively. nih.gov The cyanomethyl group at the anomeric position of Cyanomethyl-1-thio-β-D-galactopyranoside offers a stable yet activatable handle for glycosylation.
Future advancements are expected to focus on the development of highly selective catalysts that can override the inherent directing effects of protecting groups, thus providing access to challenging glycosidic linkages with high fidelity. The application of computational methods to model the transition states of glycosylation reactions involving thioglycoside donors like Cyanomethyl-1-thio-β-D-galactopyranoside will be instrumental in designing more effective and stereodirecting catalyst systems. rsc.org
Table 1: Factors Influencing Stereoselectivity in Glycosylation
| Factor | Influence on Stereoselectivity | Key Research Findings |
| Glycosyl Donor | The nature of the leaving group and protecting groups significantly directs the stereochemical outcome. | Thioglycosides are versatile donors; the C2-protecting group is a primary determinant of α/β selectivity. rsc.orgnih.gov |
| Catalyst/Promoter | The choice of activator for the thioglycoside can influence the reaction mechanism (e.g., SN1 vs. SN2). | Various promoters, including thiophilic reagents like NIS/TMSOTf, are used to activate thioglycoside donors. rsc.org |
| Solvent | The polarity and coordinating ability of the solvent can affect the stability of reaction intermediates. | Solvent effects can modulate the anomeric selectivity of glycosylation reactions. researchgate.net |
| Temperature | Lower temperatures often favor higher stereoselectivity by reducing the rate of anomerization. | Reactions are typically conducted at low temperatures (e.g., -40°C) to enhance stereocontrol. rsc.org |
Novel Applications in Chemical Biology and Translational Biomedical Research
The field of chemical biology seeks to study and manipulate biological systems using chemical tools. Cyanomethyl-1-thio-β-D-galactopyranoside and related thioglycosides are emerging as powerful probes and modulators of glycan-mediated biological processes. nih.gov
One promising area of application is in the development of metabolic inhibitors of glycan biosynthesis. nih.gov By acting as decoy substrates for glycosyltransferases, thioglycosides can disrupt the assembly of specific glycans, allowing researchers to study the functional consequences of their absence. nih.gov This approach has been successfully employed to investigate the role of bacterial glycans in pathogenesis, opening up new avenues for the development of novel antibacterial agents. nih.gov
Furthermore, the integration of thiogalactosides into larger glycoconjugates is a key strategy for the development of targeted therapeutics and diagnostic agents. For example, glycans recognized by specific lectins that are overexpressed on the surface of cancer cells can be used to deliver cytotoxic drugs or imaging agents directly to tumors. nih.gov The chemical stability of the thioglycosidic bond makes Cyanomethyl-1-thio-β-D-galactopyranoside an attractive building block for the synthesis of such targeted glycoconjugates.
In translational biomedical research, the ability to synthesize well-defined glycans and glycoconjugates is crucial for the development of carbohydrate-based vaccines and for understanding the molecular basis of diseases associated with aberrant glycosylation. researchgate.netnih.gov
Integration with Advanced Imaging Modalities for In Situ Glycoconjugate Analysis
Visualizing the intricate landscape of glycans on the surface of cells and in tissues is a major goal in glycobiology. Advanced imaging techniques are providing unprecedented insights into the spatial and temporal dynamics of glycoconjugates. While direct imaging of Cyanomethyl-1-thio-β-D-galactopyranoside itself is not a primary application, its use as a precursor or building block in the generation of imaging probes is a significant future direction.
Metabolic oligosaccharide engineering (MOE) is a powerful strategy for labeling glycans with chemical reporters that can then be visualized using bioorthogonal chemistry. researchgate.netnih.govscispace.com This involves introducing a monosaccharide bearing a unique functional group (e.g., an azide (B81097) or alkyne) into cellular glycan biosynthetic pathways. researchgate.netnih.gov While not a direct reporter, Cyanomethyl-1-thio-β-D-galactopyranoside can be chemically modified to incorporate such a reporter group, allowing for its metabolic incorporation and subsequent imaging.
Chemoenzymatic labeling offers another approach for the in situ detection of specific glycans. scispace.comnih.gov This method utilizes glycosyltransferases to attach a tagged sugar donor to a specific glycan acceptor on the cell surface or within tissues. nih.gov Synthetic thioglycosides can serve as valuable acceptor substrates or be used to synthesize the donor sugars for these enzymatic reactions.
Emerging imaging modalities that could be coupled with these labeling strategies include:
Super-resolution microscopy: This allows for the visualization of glycans at a resolution beyond the diffraction limit of light, providing nanoscale details of their organization on the cell surface. scispace.com
Mass spectrometry imaging (MSI): MSI enables the label-free, spatially resolved analysis of glycans directly from tissue sections, offering a powerful tool for biomarker discovery in diseases like cancer. nih.govbiorxiv.org
Live-cell imaging: The use of fluorescently labeled glycoconjugates or metabolic labeling with fluorescent probes allows for the real-time tracking of glycan dynamics in living cells, providing insights into processes such as cell migration and signaling. nih.govresearchgate.net
Development of High-Throughput Screening Methodologies for Glycobiology Studies
The development of high-throughput screening (HTS) methodologies is essential for accelerating discoveries in glycobiology, from identifying new glycosyltransferase inhibitors to engineering enzymes with novel specificities. scispace.combiorxiv.org Cyanomethyl-1-thio-β-D-galactopyranoside and other thioglycosides can play a crucial role in the design of such assays.
Fluorescence-based HTS assays have been developed for the directed evolution of glycosyltransferases. scispace.combiorxiv.org These assays often rely on the transfer of a fluorescently labeled sugar to an acceptor substrate. Thioglycosides, including those that are fluorescently tagged, can serve as acceptor substrates in these screens. biorxiv.org The metabolic stability of the resulting thioglycosidic linkage is an advantage in these cellular assays. biorxiv.org
HTS methods are also being developed to screen for inhibitors of glycosyltransferases and other carbohydrate-processing enzymes. nih.gov These screens are critical for the discovery of new therapeutic agents. For instance, a biphasic HTS assay has been developed to rapidly screen for glycosyltransferase activity by separating the polar glycoside product from the unreacted aglycone.
Table 2: High-Throughput Screening Methodologies in Glycobiology
| HTS Methodology | Principle | Role of Thioglycosides |
| Fluorescence-Activated Cell Sorting (FACS)-based screens | Cells expressing a library of mutant glycosyltransferases are screened for their ability to process a fluorescently labeled acceptor substrate. scispace.combiorxiv.org | Can be used as acceptor substrates, potentially with fluorescent tags. biorxiv.org |
| Biphasic Liquid-Liquid Extraction Assays | The polar glycosylated product is separated from the non-polar aglycone acceptor, and the product is detected by its inherent chromophore or fluorophore. | Can serve as acceptor substrates in the development of such assays. |
| UDP-Glo™ Assay | The release of UDP during the glycosyltransferase reaction is coupled to a luciferase-based detection system. nih.gov | Can be used as acceptor substrates to characterize the activity of glycosyltransferases. |
| pH-Sensitive Assays | The release of a proton during the glycosylation reaction is detected by a pH-sensitive indicator. nih.gov | Can act as acceptor substrates in these colorimetric assays. |
The continued development of innovative HTS platforms will undoubtedly accelerate the pace of research in glycobiology, and synthetic tools like Cyanomethyl-1-thio-β-D-galactopyranoside will be instrumental in the design and implementation of these powerful new technologies.
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for Cyanomethyl-1-thio-β-D-galactopyranoside, and how can intermediates like tetra-O-acetyl derivatives be characterized?
- The synthesis typically involves nucleophilic substitution reactions. For example, 1,5-difluoro-2,4-dinitrobenzene reacts with a galacto thiol to form intermediates such as 5-fluoro-2,4-dinitrophenyl 2,3,4,6-tetra-O-acetyl-1-thio-β-D-galactopyranoside, followed by deacetylation . Characterization employs nuclear magnetic resonance (NMR) for structural confirmation, mass spectrometry (MS) for molecular weight verification, and high-performance liquid chromatography (HPLC) for purity assessment (>85% by LC/MS-UV) .
Q. What solubility challenges are associated with Cyanomethyl-1-thio-β-D-galactopyranoside, and how can they be mitigated in biochemical assays?
- The compound exhibits low solubility in non-polar organic solvents. To address this, researchers use co-solvents like dimethyl sulfoxide (DMSO) or acetonitrile (ACN) in aqueous buffers. Pre-dissolving in polar solvents (e.g., methanol) before dilution into assay buffers is recommended .
Q. Which analytical techniques are critical for verifying the purity and stability of Cyanomethyl-1-thio-β-D-galactopyranoside during storage?
- Stability assessments require:
- HPLC/LC-MS : Monitor degradation products under varying temperatures.
- Thermogravimetric Analysis (TGA) : Assess thermal stability.
- NMR : Detect structural changes over time.
Advanced Research Questions
Q. How does Cyanomethyl-1-thio-β-D-galactopyranoside compare to fluorescein-conjugated analogs (e.g., Fluorescein mono-β-D-galactopyranoside) in enzyme kinetic studies?
- Unlike fluorescein derivatives, Cyanomethyl-1-thio-β-D-galactopyranoside lacks intrinsic fluorescence, making it suitable for assays requiring minimal background interference. However, it requires coupling with chromogenic/fluorogenic reporters (e.g., 4-nitrophenol or umbelliferone) for detection. Its higher thioglycoside stability allows prolonged incubation in β-galactosidase assays .
Q. What structural modifications enhance the inhibitory specificity of Cyanomethyl-1-thio-β-D-galactopyranoside toward galectin isoforms (e.g., galectin-7 vs. galectin-3)?
- Modifying the aglycone moiety (e.g., introducing aromatic substituents via nucleophilic substitution) significantly alters binding affinity. For example, nitro group reduction and subsequent acylation in the intermediate 5-fluoro-2,4-dinitrophenyl derivative improved selectivity for galectin-7 (Kd = 140 μM) over galectin-3 (non-inhibitory). Substituent steric effects and hydrogen-bonding capacity are critical .
Q. How can researchers resolve contradictory data on the compound’s bioactivity across different assay systems?
- Contradictions often arise from:
- Solvent effects : DMSO >1% may inhibit enzymes.
- Interfering compounds : Use LC-MS to rule out impurities.
- Assay pH : Thioglycosides are pH-sensitive; optimize buffers (e.g., phosphate vs. Tris).
Q. What strategies optimize Cyanomethyl-1-thio-β-D-galactopyranoside for in vivo studies despite its metabolic instability?
- Prodrug design : Mask the thioglycoside with acetyl groups (e.g., tetra-O-acetyl derivative) to enhance membrane permeability, followed by intracellular esterase activation.
- Nanocarrier encapsulation : Use liposomes or polymeric nanoparticles to prolong circulation time .
Methodological Recommendations
- Synthetic Optimization : Use anhydrous conditions and inert gas (N₂/Ar) to prevent oxidation during thioglycoside synthesis .
- Activity Assays : Include methyl-β-D-galactopyranoside as a positive control to benchmark inhibitory potency .
- Data Reproducibility : Replicate experiments across ≥3 independent batches to account for synthetic variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
